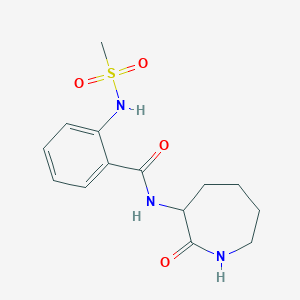
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for its pharmacological properties.
Applications De Recherche Scientifique
2-(Methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, the compound has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide in lab experiments is its high purity. The synthesis method has been optimized to obtain high yields of the compound with high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide. One direction is to further investigate the mechanism of action of the compound. This could lead to the development of more effective treatments for various diseases. Another direction is to study the potential use of the compound in combination with other drugs. This could lead to the development of more effective treatments for cancer and other diseases. Finally, the potential use of the compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be further investigated.
Méthodes De Synthèse
The synthesis of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide involves the reaction of 2-aminobenzamide with 3-chloro-2-hydroxypropyl methanesulfonate in the presence of a base. The resulting product is then treated with 2-oxoazepan-3-ylamine to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound with high purity.
Propriétés
IUPAC Name |
2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-22(20,21)17-11-7-3-2-6-10(11)13(18)16-12-8-4-5-9-15-14(12)19/h2-3,6-7,12,17H,4-5,8-9H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNXRQJYVABCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-[[2-(2-ethylanilino)-2-oxoethyl]-methylamino]acetamide](/img/structure/B7533681.png)



![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)



![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)
